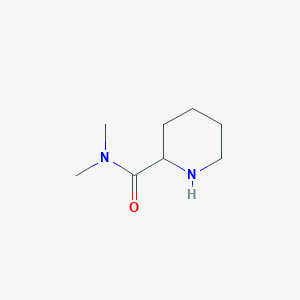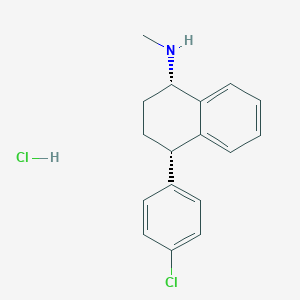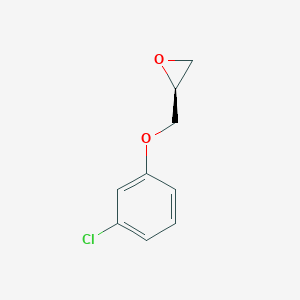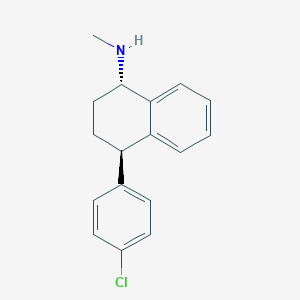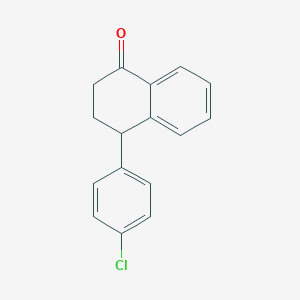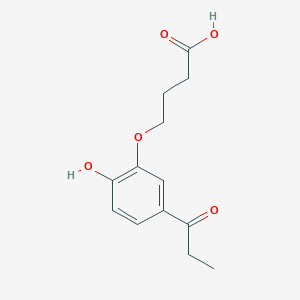
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-, also known as BHPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHPP belongs to the class of compounds known as phenolic acids, which have been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- possesses potent anticancer properties, including the ability to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to possess anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of other diseases.
Mécanisme D'action
The exact mechanism of action of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Effets Biochimiques Et Physiologiques
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has been shown to possess various biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- has also been shown to induce changes in gene expression and alter the levels of various proteins involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- in lab experiments is its potent anticancer properties, which make it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, like any synthetic compound, Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- also has limitations, including the potential for toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-, including further studies to elucidate its mechanisms of action and potential therapeutic applications in other diseases. Additionally, studies could be conducted to optimize the synthesis method of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- and develop more efficient and cost-effective methods for producing the compound. Finally, studies could be conducted to evaluate the safety and efficacy of Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- in animal models and clinical trials.
Méthodes De Synthèse
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- can be synthesized using a multi-step process involving the reaction of 4-hydroxybenzoic acid with 1-bromo-2-propanone, followed by the reaction of the resulting product with 2,5-dihydroxybenzaldehyde. The final step involves the reaction of the resulting product with butyric anhydride, which yields Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)-.
Propriétés
Numéro CAS |
137150-48-2 |
|---|---|
Nom du produit |
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- |
Formule moléculaire |
C13H16O5 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4-(2-hydroxy-5-propanoylphenoxy)butanoic acid |
InChI |
InChI=1S/C13H16O5/c1-2-10(14)9-5-6-11(15)12(8-9)18-7-3-4-13(16)17/h5-6,8,15H,2-4,7H2,1H3,(H,16,17) |
Clé InChI |
XKCVVOLOBWRONO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=CC(=C(C=C1)O)OCCCC(=O)O |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)O)OCCCC(=O)O |
Autres numéros CAS |
137150-48-2 |
Synonymes |
Butanoic acid, 4-(2-hydroxy-5-(1-oxopropyl)phenoxy)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



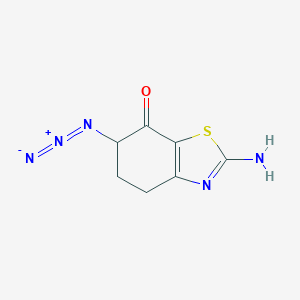

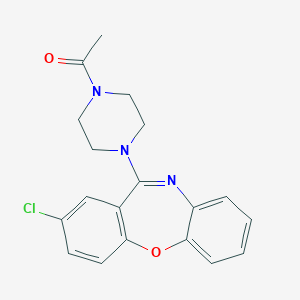

![(6S)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143854.png)
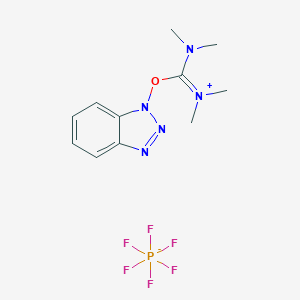
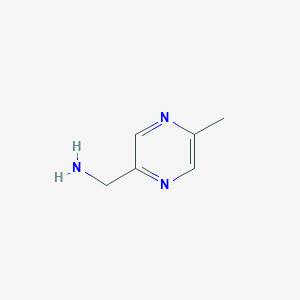
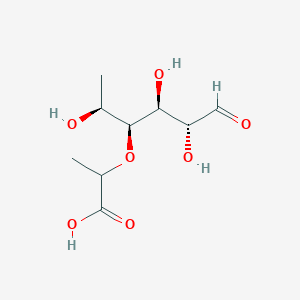
![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)
